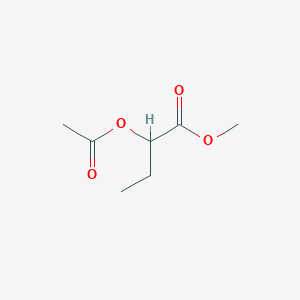

Methyl 2-(acetyloxy)butanoate

CAS No.: 104555-62-6

Cat. No.: VC19221036

Molecular Formula: C7H12O4

Molecular Weight: 160.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 104555-62-6 |

|---|---|

| Molecular Formula | C7H12O4 |

| Molecular Weight | 160.17 g/mol |

| IUPAC Name | methyl 2-acetyloxybutanoate |

| Standard InChI | InChI=1S/C7H12O4/c1-4-6(7(9)10-3)11-5(2)8/h6H,4H2,1-3H3 |

| Standard InChI Key | SMCLTOGKIDNGQW-UHFFFAOYSA-N |

| Canonical SMILES | CCC(C(=O)OC)OC(=O)C |

Introduction

Synthesis and Industrial Production

While no direct synthesis method for methyl 2-(acetyloxy)butanoate is described in the provided sources, the patent CN104341295A outlines a generalizable approach for methyl butyrate production , which can be adapted for acetylated derivatives:

Reaction Mechanism (Hypothetical Pathway)

-

Esterification: Butyric acid reacts with methanol under acidic conditions (e.g., sulfuric acid) to form methyl butanoate.

-

Acetylation: The hydroxyl group at C2 of butanoic acid is acetylated using acetic anhydride or acetyl chloride.

Theoretical Reaction Equation:

Apparatus and Process Optimization

The patent describes a multistage rectification system with:

-

Soda-lime dehydration unit: "S"-shaped design to enhance water absorption .

-

Multilevel rectifying tower: Improves separation efficiency via packing layers (e.g., structured metal grids) .

Table 1: Comparative Synthesis Parameters for Methyl Butyrate Derivatives

| Parameter | Methyl Butyrate | Methyl 2-(Acetyloxy)butanoate (Inferred) |

|---|---|---|

| Reaction Temperature | 65–75°C | 70–80°C (est.) |

| Catalyst | H₂SO₄ | Pyridine/Acetic Anhydride |

| Yield Optimization | 3–8 hr stirring | 4–10 hr reflux (est.) |

Physicochemical Properties

Experimental data for methyl 2-(acetyloxy)butanoate is absent in the provided sources, but inferences can be drawn from its structural analog, methyl 3-acetoxybutanoate :

Table 2: Experimental vs. Theoretical Properties

Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS)

While no GC-MS data exists for methyl 2-(acetyloxy)butanoate, the NIST entry for its isomer shows diagnostic fragments :

-

Base Peak: m/z 43 (acetyl ion).

-

Molecular Ion: m/z 160 (low abundance).

-

Key Fragments: m/z 61 (CH₃COO⁺), m/z 87 (butanoate backbone).

Nuclear Magnetic Resonance (NMR)

Hypothetical ¹H NMR (CDCl₃):

-

δ 1.6–1.8 ppm (m, 2H, CH₂).

-

δ 2.05 ppm (s, 3H, acetyl CH₃).

-

δ 3.65 ppm (s, 3H, OCH₃).

-

δ 4.9–5.1 ppm (m, 1H, CH-OAc).

Applications and Industrial Relevance

-

Flavor and Fragrance Industry: Short-chain acetylated esters are used as synthetic flavorants (e.g., fruity notes).

-

Pharmaceutical Intermediates: Potential precursor in prodrug synthesis due to hydrolyzable ester groups.

-

Polymer Chemistry: As a plasticizer or crosslinking agent in biodegradable polymers.

Challenges and Research Gaps

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume